![molecular formula C28H20O2 B12501267 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is an organic compound with the molecular formula C28H20O2. It is a derivative of benzaldehyde, characterized by the presence of formyl groups attached to a diphenylethenyl structure. This compound is known for its applications in various fields, including organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a series of reactions to introduce the formyl groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The industrial process also emphasizes safety and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 4-[2-(4-Carboxyphenyl)-1,2-diphenylethenyl]benzoic acid.
Reduction: 4-[2-(4-Hydroxyphenyl)-1,2-diphenylethenyl]benzyl alcohol.
Substitution: 4-[2-(4-Nitrophenyl)-1,2-diphenylethenyl]benzaldehyde.
Aplicaciones Científicas De Investigación
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, forming intermediates that can further react to produce desired products. The compound’s ability to form stable conjugated systems makes it useful in optoelectronic applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Formylphenylboronic acid: Another compound with a formyl group attached to a phenyl ring, used in Suzuki couplings.
4-(4-Formylphenoxy)benzaldehyde: A similar compound with an ether linkage, used in the synthesis of polymers.
Uniqueness
4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde is unique due to its diphenylethenyl structure, which imparts distinct optical and electronic properties. This makes it particularly valuable in the development of advanced materials and optoelectronic devices .
Propiedades
Fórmula molecular |
C28H20O2 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
4-[2-(4-formylphenyl)-1,2-diphenylethenyl]benzaldehyde |
InChI |
InChI=1S/C28H20O2/c29-19-21-11-15-25(16-12-21)27(23-7-3-1-4-8-23)28(24-9-5-2-6-10-24)26-17-13-22(20-30)14-18-26/h1-20H |
Clave InChI |
MOYDFTLWCJYVRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


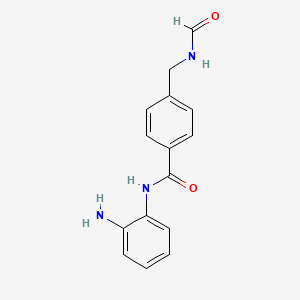
![Methyl 5-({4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12501193.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-dimethylphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12501198.png)
![2-chloro-N-{1-[4-ethyl-5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-3-methylbutyl}benzamide](/img/structure/B12501205.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)
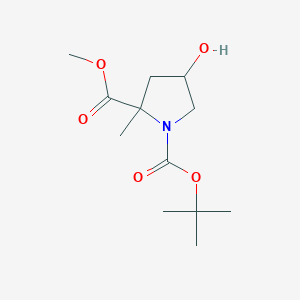
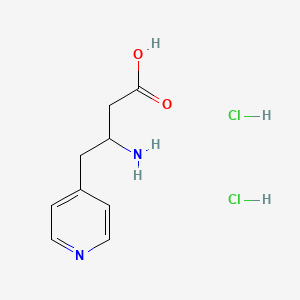
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(3,4-dichlorophenyl)carbonyl]amino}benzoate](/img/structure/B12501239.png)
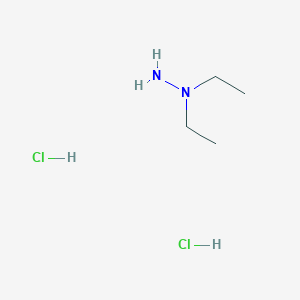
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B12501254.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)
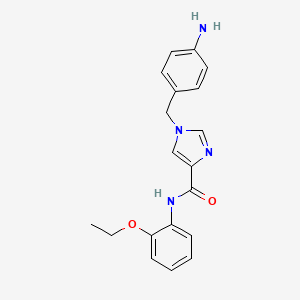
![Methyl 5-[(biphenyl-4-ylmethyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12501285.png)
